molecular formula C22H22N4O4 B2559617 3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide CAS No. 1396637-89-0

3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2559617
M. Wt: 406.442
InChI Key: BHSMIRLWRJCMHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality 3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis of novel derivatives through complex chemical processes. For instance, Aghekyan et al. (2009) described the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, highlighting the compound's role in generating new derivatives with specific substituents (Aghekyan et al., 2009). Additionally, research by Bogza et al. (2005) on the synthesis of pyrazolo[3,4-c]isoquinoline derivatives further underscores the versatility of related compounds in producing a range of chemical structures under different conditions (Bogza et al., 2005).

Biochemical Applications

The research extends into exploring the biochemical applications of these compounds. Prabhuswamy et al. (2016) conducted a study on the crystal structure and Hirshfeld surface analysis of a closely related compound, providing insights into its potential biochemical interactions and stability (Prabhuswamy et al., 2016). Furthermore, the work by Guleli et al. (2019) on the synthesis of isoxazole and naphthyridine derivatives highlights the potential of such compounds in developing materials with specific functional properties (Guleli et al., 2019).

Potential Therapeutic Applications

While direct references to the exact compound in therapeutic contexts were not identified, research within the same chemical family suggests a broad interest in these molecules for potential pharmaceutical applications. For example, studies on related compounds have explored their roles as cannabinoid receptor antagonists, indicating the relevance of this chemical structure in medicinal chemistry research (Shim et al., 2002).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-26-19(12-18(25-26)17-11-15(29-2)6-7-20(17)30-3)22(28)24-14-5-4-13-8-9-23-21(27)16(13)10-14/h4-7,10-12H,8-9H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSMIRLWRJCMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-5-carboxamide

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